molecular formula C28H33N3O B2408647 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide CAS No. 1005297-87-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide

Cat. No. B2408647
M. Wt: 427.592
InChI Key: HFEKWSQQAXVVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C28H33N3O and its molecular weight is 427.592. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on synthesizing novel compounds with similar structural features for potential anticancer applications. For instance, coumarin and quinolinone carboxamides have been evaluated for their ability to inhibit cancer cell growth, highlighting the significance of such structures in medicinal chemistry (Matiadis et al., 2013). Another research identified isoquino[4,3-c]cinnolin-12-ones as novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity, further emphasizing the therapeutic potential of compounds with isoquinoline derivatives (Ruchelman et al., 2004).

Organocatalytic Enantioselective Synthesis

Research also explores the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines using asymmetric Pictet-Spengler reactions, indicating a significant interest in the synthesis and stereochemical control of compounds containing the dihydroisoquinoline moiety for pharmaceutical applications (Mons et al., 2014).

Antimicrobial and Antimutagenic Activities

Compounds related to the structural elements of the query have shown antimicrobial activities, as well as antimutagenic properties. For example, phenylpropanoids from clove with a similar structural framework have demonstrated the ability to suppress the expression of genes following the induction of the SOS response, suggesting the potential for these compounds in reducing mutagenic activity (Miyazawa & Hisama, 2003).

Synthesis Techniques and Structural Analyses

Advanced synthesis techniques and structural analyses have been applied to related compounds, furthering the understanding of their properties and potential applications. This includes the unexpected by-products in chemical reactions and their crystallographic studies, which contribute to the field of chemical synthesis and pharmaceutical sciences (Zheng et al., 2008).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O/c1-30(2)26-15-13-24(14-16-26)27(31-19-18-23-10-6-7-11-25(23)21-31)20-29-28(32)17-12-22-8-4-3-5-9-22/h3-11,13-16,27H,12,17-21H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEKWSQQAXVVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-phenylpropanamide

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